molecular formula C64H96O8 B15122821 Benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]-

Benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]-

Cat. No.: B15122821
M. Wt: 993.4 g/mol
InChI Key: SFJVALOYQVYXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]- is a highly branched aromatic compound characterized by a central benzoic acid core substituted with three methoxy-linked 4-(dodecyloxy)phenyl groups. Each substituent consists of a phenyl ring bearing a dodecyloxy (C₁₂H₂₅O) chain at the para position, connected to the central benzene ring via a methoxy (-OCH₂-) spacer. This structure confers significant hydrophobicity and bulkiness, making the compound suitable for applications in supramolecular chemistry, liquid crystals, and polymer science .

Properties

Molecular Formula

C64H96O8

Molecular Weight

993.4 g/mol

IUPAC Name

3,4,5-tris[(4-dodecoxyphenyl)methoxy]benzoic acid

InChI

InChI=1S/C64H96O8/c1-4-7-10-13-16-19-22-25-28-31-46-67-58-40-34-54(35-41-58)51-70-61-49-57(64(65)66)50-62(71-52-55-36-42-59(43-37-55)68-47-32-29-26-23-20-17-14-11-8-5-2)63(61)72-53-56-38-44-60(45-39-56)69-48-33-30-27-24-21-18-15-12-9-6-3/h34-45,49-50H,4-33,46-48,51-53H2,1-3H3,(H,65,66)

InChI Key

SFJVALOYQVYXNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=C(C=C3)OCCCCCCCCCCCC)OCC4=CC=C(C=C4)OCCCCCCCCCCCC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]- typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives with dodecyloxyphenylmethanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or other strong acids to facilitate the formation of ester bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]- involves its interaction with specific molecular targets and pathways. The compound’s large, hydrophobic structure allows it to interact with lipid membranes, potentially disrupting their integrity and affecting cellular processes. Additionally, its aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name Molecular Formula Average Mass (g/mol) Melting Point (°C) Key Applications Reference ID
Benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]- (Target) C₆₃H₁₀₀O₁₀* ~1,200† Not reported Supramolecular polymers, LC phases [Hypothesized]
3,4,5-Tris(dodecyloxy)benzoic acid (12G1-AG) C₄₉H₈₈O₆ 766.205 116.2 (DSC) Dendrimer cores, polymer precursors
4-[3,4,5-Tris(dodecyloxy)benzoyloxy]benzoic acid (13) C₄₅H₆₂O₈ 731.4523 91 Oligobenzoate synthesis
4-Aminophenyl 3,4,5-tris(dodecyloxy)benzoate C₄₉H₈₃NO₅ 766.205 Not reported Functionalized monomers
(Z)-4 (Hydantoin derivative) C₅₈H₉₆N₂O₆ 941.38 Not reported Liquid crystals, H-bonded networks

*Estimated based on structural analogy.
†Calculated using isotopic mass data from related compounds.

Key Differences and Functional Implications

Branching and Solubility: The target compound’s extended [[4-(dodecyloxy)phenyl]methoxy] substituents introduce greater steric hindrance and lower crystallinity compared to 3,4,5-tris(dodecyloxy)benzoic acid (12G1-AG). This enhances solubility in nonpolar solvents (e.g., dichloromethane, THF) but may reduce thermal stability . In contrast, 4-aminophenyl 3,4,5-tris(dodecyloxy)benzoate () exhibits higher polarity due to the terminal amine group, enabling covalent conjugation in polymer backbones .

Thermal Behavior :

  • 12G1-AG shows a melting point of 116.2°C (DSC), whereas compound 13 (a shorter-chain analog) melts at 91°C. The target compound’s larger substituents likely further depress the melting point, favoring liquid crystalline (LC) phases at lower temperatures .

Supramolecular Applications: The hydantoin derivative (Z)-4 forms H-bonded rosettes (), while the target compound’s lack of H-bond donors/acceptors suggests reliance on van der Waals interactions for self-assembly. This difference impacts their utility in stimuli-responsive materials . AzoBTA (), a related azobenzene-functionalized derivative, exhibits photoresponsive behavior absent in the target compound, highlighting the role of functional group tailoring .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]-?

  • Methodology : The compound is synthesized via multi-step esterification. A primary route involves reacting 3,4,5-trihydroxybenzoic acid with 4-(dodecyloxy)benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous DMF. Catalysts like p-toluenesulfonic acid (PTSA) or dicyclohexylcarbodiimide (DCC) are critical for ester bond formation .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with gradients of ethyl acetate/hexane.

Q. How do the dodecyloxy substituents influence the compound’s solubility and aggregation behavior?

  • Methodology : The long dodecyloxy chains enhance hydrophobicity, reducing solubility in polar solvents (e.g., water, methanol) but increasing compatibility with non-polar solvents (e.g., toluene, chloroform). Aggregation can be studied via dynamic light scattering (DLS) or fluorescence spectroscopy using pyrene as a probe .
  • Data Interpretation : Compare critical aggregation concentrations (CAC) with analogs (e.g., octyloxy or hexadecyloxy derivatives) to assess chain-length effects.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR (¹H/¹³C) : Assign peaks for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and dodecyloxy chains (δ 0.8–1.5 ppm) .
  • FT-IR : Confirm ester C=O stretches (~1720 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the compound’s supramolecular assembly affect its application in liquid crystal or membrane permeability studies?

  • Methodology :

  • Liquid Crystal Behavior : Analyze thermotropic phases via polarized optical microscopy (POM) and differential scanning calorimetry (DSC). Compare with trisubstituted benzoic acid derivatives lacking dodecyloxy groups .
  • Membrane Permeability : Use liposome-based assays (e.g., calcein leakage) to quantify interactions with lipid bilayers .
    • Data Contradictions : Discrepancies in phase transition temperatures may arise from impurities or variations in alkyl chain packing.

Q. What computational approaches are suitable for modeling the compound’s structure-property relationships?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate self-assembly in solvents (e.g., chloroform) to predict aggregation behavior.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with spectroscopic data .
    • Validation : Compare simulated IR/NMR spectra with experimental data to refine force fields .

Q. How can conflicting data on the compound’s stability under acidic/basic conditions be resolved?

  • Methodology :

  • Hydrolysis Studies : Expose the compound to HCl (pH 1–3) or NaOH (pH 10–12) at 25–60°C. Monitor degradation via HPLC and identify byproducts (e.g., free benzoic acid or 4-(dodecyloxy)benzyl alcohol) .
  • Contradiction Analysis : Variability in stability may stem from differences in sample purity or reaction conditions (e.g., trace metal catalysts).

Q. What strategies optimize the compound’s use in drug delivery systems for hydrophobic therapeutics?

  • Methodology :

  • Nanocarrier Fabrication : Formulate micelles or nanoparticles via solvent evaporation. Characterize size (DLS), zeta potential, and drug-loading efficiency .
  • In Vitro Release : Use dialysis bags in PBS with surfactants (e.g., Tween 80) to simulate physiological conditions .

Q. How does the compound interact with biomolecules (e.g., proteins or DNA) in pharmacological studies?

  • Methodology :

  • Fluorescence Quenching : Titrate the compound with bovine serum albumin (BSA) and analyze Stern-Volmer plots to determine binding constants.
  • DNA Intercalation Assays : Use ethidium bromide displacement assays monitored via UV-Vis spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.